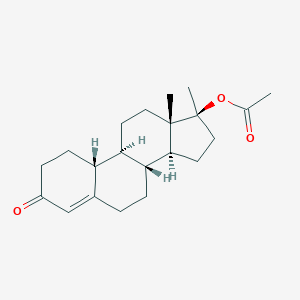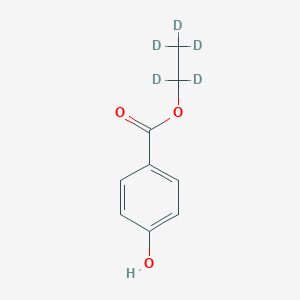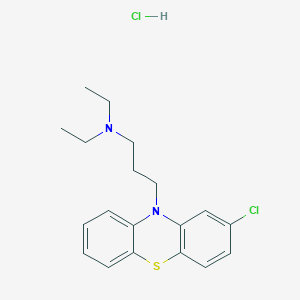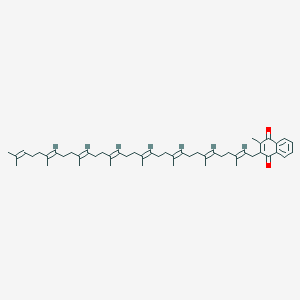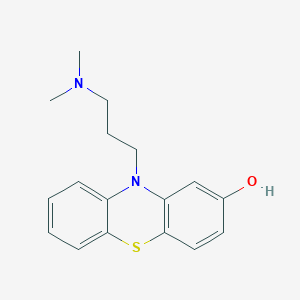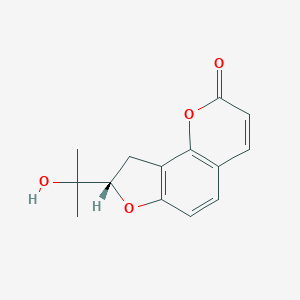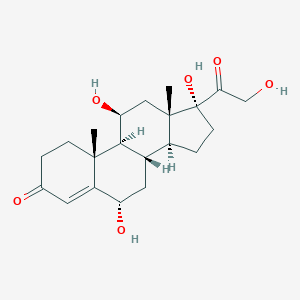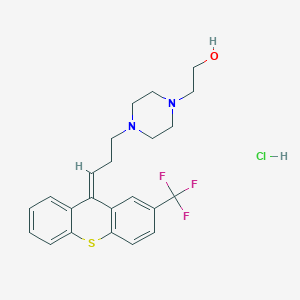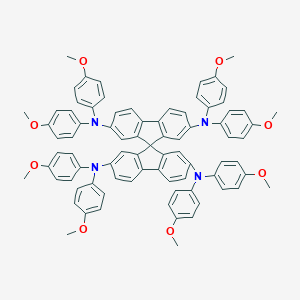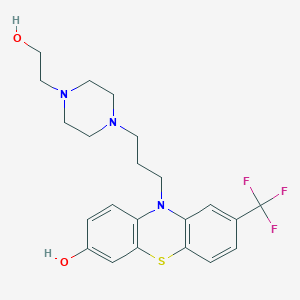
7-羟基氟奋乃静
描述
7-Hydroxyfluphenazine (7-OH-FPZ) is an antipsychotic drug belonging to the phenothiazine class of medications. It is an active metabolite of fluphenazine, which is used to treat schizophrenia, and is also used as a research tool in laboratories. 7-OH-FPZ is known to have a greater affinity for the 5-HT2A receptor than fluphenazine, and is therefore thought to be more potent.
科学研究应用
氟奋乃静的代谢产物
7-羟基氟奋乃静是氟奋乃静的主要代谢产物,氟奋乃静是一种主要用于治疗精神病(如精神分裂症)的药物 . 它是在服用氟奋乃静后在体内产生的 .
体内组织分布
研究表明,在服用氟奋乃静后,可以在人体的各种组织中发现7-羟基氟奋乃静。 这些组织包括血浆、肝脏、肾脏、脂肪和脑部区域 .
在药代动力学中的作用
氟奋乃静的药代动力学,包括其吸收、分布、代谢和排泄,与7-羟基氟奋乃静密切相关。 研究人员对服用氟奋乃静后的人体血浆、尿液和粪便中的7-羟基氟奋乃静进行了定量分析 .
潜在的神经药理学活性
虽然7-羟基氟奋乃静的神经药理学活性不到氟奋乃静的1%,但它仍然对D1和D2多巴胺受体具有一定的亲和力 . 这表明它可能在药物对神经系统的影响中发挥一定作用。
在药物监测中的作用
体内7-羟基氟奋乃静的水平可用于监测氟奋乃静的临床应用。 这有助于调整药物剂量以获得最佳治疗效果 .
在动物研究中的应用
在动物研究中,特别是狗和恒河猴的研究中,7-羟基氟奋乃静被确定为氟奋乃静的主要代谢产物 . 这表明它在兽医学和动物研究中具有潜在的应用价值。
作用机制
Target of Action
7-Hydroxyfluphenazine, a metabolite of Fluphenazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and emotion.
Mode of Action
7-Hydroxyfluphenazine interacts with its targets by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors . This interaction depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
It is known that the compound’s interaction with dopaminergic receptors can influence various downstream effects, including the modulation of neurotransmitter release and the regulation of various brain functions .
Pharmacokinetics
7-Hydroxyfluphenazine is a metabolite of Fluphenazine, which is rapidly absorbed from the gastrointestinal tract and parenteral sites . It has been detected in tissues at higher levels than in plasma, and the levels increase with dose . The compound is found in various tissues, including the liver, kidney, fat, whole brain, and brain regions .
Result of Action
The molecular and cellular effects of 7-Hydroxyfluphenazine’s action primarily involve the modulation of dopaminergic neurotransmission. By blocking D1 and D2 receptors, the compound can alter the balance of neurotransmitters in the brain, potentially leading to changes in various brain functions .
Action Environment
The action, efficacy, and stability of 7-Hydroxyfluphenazine can be influenced by various environmental factors. For instance, the compound’s distribution in different tissues can be affected by factors such as the individual’s metabolic rate and the presence of other substances in the body . .
未来方向
生化分析
Biochemical Properties
7-Hydroxyfluphenazine interacts with various enzymes and proteins. It has been found to have 20% the D2 and 5% the D1 affinity of Fluphenazine . The low affinity for dopamine receptors and low brain-levels of 7-Hydroxyfluphenazine indicate that it is not likely to contribute significantly to pharmacologic responses of Fluphenazine .
Cellular Effects
It is known that Fluphenazine and its metabolites, including 7-Hydroxyfluphenazine, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Molecular Mechanism
It is known to have a lower affinity for dopamine receptors compared to Fluphenazine .
Temporal Effects in Laboratory Settings
It is known that Fluphenazine and its metabolites, including 7-Hydroxyfluphenazine, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Dosage Effects in Animal Models
It is known that Fluphenazine and its metabolites, including 7-Hydroxyfluphenazine, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
Metabolic Pathways
7-Hydroxyfluphenazine is a metabolite of Fluphenazine and is involved in its metabolic pathways
Transport and Distribution
It is known that Fluphenazine and its metabolites, including 7-Hydroxyfluphenazine, are detected in tissues at higher levels than in plasma, and the levels increase with dose .
属性
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCSDQAFEIGVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186756 | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33098-48-5 | |
| Record name | 10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyfluphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of fluphenazine in dogs?
A1: Studies utilizing fluphenazine-¹⁴C have illuminated the major metabolic pathway of fluphenazine in dogs. The primary metabolite identified is 7-hydroxyfluphenazine, formed through hydroxylation at the C-7 position of the phenothiazine ring system. This metabolite has been isolated and characterized from canine feces using techniques such as solvent extraction, column chromatography, and thin-layer chromatography. [, ] Further investigation revealed that the 7-hydroxyfluphenazine glucuronide conjugate is the predominant form excreted in the bile of dogs. [] These findings collectively suggest that 7-hydroxyfluphenazine represents a key intermediate in the biotransformation of fluphenazine in this species.
Q2: How do plasma levels of 7-hydroxyfluphenazine compare to fluphenazine in patients receiving different formulations of the drug?
A2: Research indicates significant differences in the plasma levels of 7-hydroxyfluphenazine relative to the parent drug, fluphenazine, depending on the formulation administered. In patients receiving oral fluphenazine, levels of 7-hydroxyfluphenazine are markedly higher than fluphenazine levels, underscoring the significant first-pass metabolism associated with this route. [, ] Conversely, in patients on depot fluphenazine decanoate, 7-hydroxyfluphenazine levels are notably lower than fluphenazine, indicating a distinct metabolic profile for the long-acting formulation. [, ] These findings highlight the importance of considering formulation-dependent pharmacokinetic variability when interpreting 7-hydroxyfluphenazine levels in clinical settings.
Q3: Can 7-hydroxyfluphenazine be detected in patients receiving long-term treatment with fluphenazine decanoate?
A3: Yes, despite its lower levels compared to the parent drug in patients on depot fluphenazine, 7-hydroxyfluphenazine can be detected in a significant proportion of these individuals. A study employing a sensitive radioimmunoassay found detectable levels of 7-hydroxyfluphenazine in 64% of plasma samples from patients undergoing long-term treatment with 5 mg biweekly intramuscular injections of fluphenazine decanoate. [] This suggests that while present at lower concentrations compared to oral administration, 7-hydroxyfluphenazine still contributes to the overall pharmacological profile in long-term depot fluphenazine therapy.
Q4: How does the pharmacological activity of 7-hydroxyfluphenazine compare to fluphenazine?
A4: Research suggests that 7-hydroxyfluphenazine exhibits similar pharmacological effects to its parent compound, fluphenazine, implicating it as an active metabolite. Animal studies demonstrate that 7-hydroxyfluphenazine can inhibit open-field behavior, reduce methamphetamine-induced hyperactivity, and induce catalepsy in mice, mirroring the effects of fluphenazine. [] Furthermore, 7-hydroxyfluphenazine also demonstrates antagonistic effects on apomorphine-induced behaviors in rats, further supporting its dopamine receptor blocking properties. [, ] These findings indicate that 7-hydroxyfluphenazine likely contributes to the overall therapeutic and side effect profile of fluphenazine.
Q5: What is the significance of identifying intact glucuronide and sulfate conjugates of fluphenazine in rat bile?
A5: The identification of intact glucuronide and sulfate conjugates of fluphenazine, including 7-hydroxyfluphenazine ring glucuronide and fluphenazine glucuronide, in rat bile provided direct evidence of phase-II metabolism for this drug. [] This finding is significant because it indicates that these conjugation reactions play a direct role in the detoxification and elimination of fluphenazine. Understanding these metabolic pathways is crucial for characterizing drug clearance mechanisms and potential drug-drug interactions.
Q6: What analytical techniques were employed to identify and characterize 7-hydroxyfluphenazine and other fluphenazine metabolites?
A6: Several analytical methods have been instrumental in identifying and characterizing 7-hydroxyfluphenazine and other fluphenazine metabolites. Early studies utilized a combination of techniques, including radiolabeling (¹⁴C), solvent extraction, column chromatography, thin-layer chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [, ] These methods allowed for the separation, purification, and structural elucidation of fluphenazine metabolites from biological samples. More recently, radioimmunoassays (RIA) have been developed and applied to specifically measure 7-hydroxyfluphenazine levels in plasma. [] This sensitive and specific technique has facilitated the study of 7-hydroxyfluphenazine pharmacokinetics in clinical settings.
Q7: What is the significance of the "disabling side effects" concept in the context of fluphenazine and its metabolites?
A7: The emergence of the "disabling side effects" concept is crucial when studying the relationship between plasma levels of fluphenazine and its metabolites, such as 7-hydroxyfluphenazine, and their clinical efficacy. This concept acknowledges that simply achieving a specific plasma concentration might not guarantee therapeutic success. Instead, it emphasizes the importance of balancing therapeutic benefit with side effects that patients might find unacceptable and ultimately detrimental to treatment adherence. [] This highlights the need for individualized treatment approaches, considering factors such as patient tolerance and subjective experiences when optimizing fluphenazine therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




